3-Dehydroecdysone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

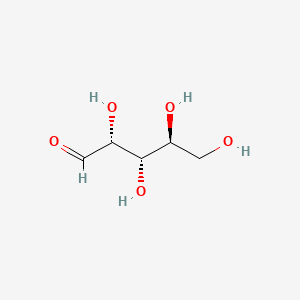

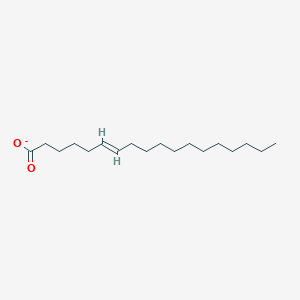

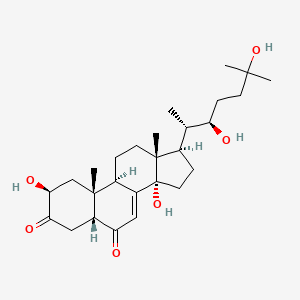

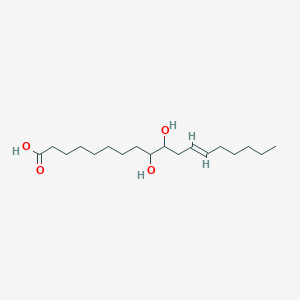

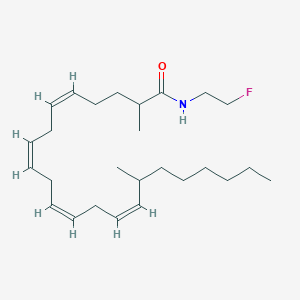

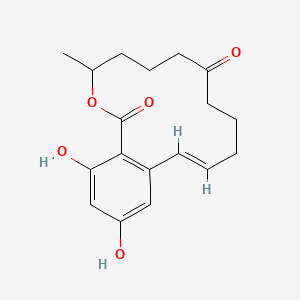

3-dehydroecdysone is a 3-oxo steroid and a secondary alpha-hydroxy ketone. It derives from an ecdysone.

Scientific Research Applications

Metabolism in Crustaceans and Insects

Crayfish Metabolism

In crayfish, 3-Dehydroecdysone (3DE) is primarily secreted by moulting glands. It undergoes efficient metabolic reduction and hydroxylation, transforming into 20-hydroxyecdysone (20E), a significant circulating ecdysteroid. This process is influenced by different tissues and varies with the moulting stage (Bocking, Dauphin-Villemant, & Lafont, 2013).

Insect Hormone Regulation

In Trichoplusia ni (cabbage looper), a this compound 3β-reductase homologue (DERH) mediates the conversion of 3DE to ecdysone (E), which then transforms into 20E, the major insect molting hormone. This gene is upregulated in response to bacterial infection (Lundström et al., 2002).

Drosophila Developmental Regulation

Drosophila melanogaster's ecdysone oxidase (DmEO) catalyzes the conversion of ecdysone into 3DE. This enzyme is primarily expressed in the midgut during late larval stages, aligning with hormone peaks. It's suggested that 3DE and its metabolites may participate in an unconventional ecdysteroid signaling pathway (Takeuchi et al., 2005).

Silkworm Molting

In Bombyx mori (silkworm), 3DE undergoes reversible reduction to ecdysone by 3DE 3β-reductase in the hemolymph, essential for molting hormone regulation. This enzyme's expression varies in different tissues and developmental stages (Yang et al., 2011).

Ecdysteroid Signaling and Metabolism

Ecdysteroid Inactivation in Insects

The inactivation of ecdysteroids in insects like Spodoptera littoralis involves ecdysone oxidase converting ecdysone into 3DE, followed by irreversible reduction to 3-epiecdysone by 3DE 3α-reductase. This process is a critical step in ecdysteroid signaling and metabolism (Takeuchi et al., 2000).

Crab Hormone Secretion

In Menippe mercenaria (stone crab), the Y-organs secrete ecdysteroids, including 3DE. This secretion represents a unique ecdysteroid biosynthesis pathway among crustaceans studied, indicating diverse metabolic roles of 3DE in different species (Wang et al., 2000).

Other Research Applications

Silkworm Spermatogenesis

AKR2E4, an aldo-keto reductase reducing 3DE to ecdysone, plays a crucial role in the silkworm testes, indicating its involvement in spermatogenesis (Yamamoto, Ozakiya, & Uno, 2017).

Immune Response in Silkworm

Enhanced 20E titer, regulated by 3DE-3β-reductase, improves the silkworm's defense against bacterial infections, demonstrating a link between hormone synthesis pathways and immune response (Sun, Shen, Zhou, & Zhang, 2016).

Microbial Biotransformation

The fungus Curvularia lunata can transform ecdysteroids with a 3-hydroxy-2-mesyloxy group into 3-dehydro-2-deoxy analogues, illustrating potential biotechnological applications (Changtam et al., 2008).

Structural Characterization

Identification of AKR2E4, an enzyme in Bombyx mori with 3DE reductase activity, has been characterized, offering insights into its role in ecdysone regulation (Yamamoto & Wilson, 2013).

Therapeutic Potential

20-hydroxyecdysone (20E), derived from 3DE, shows potential for treating neuromuscular, cardio-metabolic, and respiratory diseases, demonstrating significant pharmaceutical applications (Dinan, Dioh, Veillet, & Lafont, 2021).

Calf Urine Metabolites

After 20-hydroxyecdysone administration in cattle, various metabolites, including those derived from 3DE, have been identified, providing insights into its metabolic pathways in mammals (Destrez, Pinel, Monteau, Lafont, & Le Bizec, 2009).

Properties

Molecular Formula |

C27H42O6 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(2S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,23-,25+,26+,27+/m0/s1 |

InChI Key |

GDSSFVCRVUQMRG-OSCDMYCUSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

Synonyms |

3-dehydroecdysone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)

![(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1239417.png)